DL-Tyrosine ethyl ester hydrochloride

Description

The exact mass of the compound Dl-Tyrosine ethyl ester hydrochloride, 95% (H-DL-Tyr-OEt.HCl) is 245.0818711 g/mol and the complexity rating of the compound is 200. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17141. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DL-Tyrosine ethyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Tyrosine ethyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

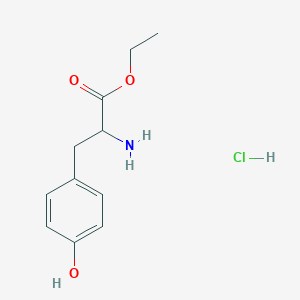

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQULAXAVRFIAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275667 | |

| Record name | DL-Tyrosine ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4089-07-0, 5619-08-9 | |

| Record name | L-Tyrosine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Tyrosine ethyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine ethyl ester hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301756 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Monograph: DL-Tyrosine Ethyl Ester Hydrochloride

Executive Summary & Scientific Context

In the landscape of amino acid derivatives, Tyrosine Ethyl Ester Hydrochloride (Tyr-OEt[1][2]·HCl) represents a critical intermediate for peptide synthesis and a strategic prodrug scaffold for enhancing the bioavailability of tyrosine. By masking the carboxyl group with an ethyl moiety, the molecule’s zwitterionic character is disrupted, significantly altering its solubility profile and reactivity.

While the L-isomer (CAS 4089-07-0) is the biologically relevant form for direct metabolic integration, the DL-racemate (CAS 5619-08-9) is frequently utilized in non-stereospecific industrial applications, standard preparation, and physicochemical benchmarking. This guide dissects the physical properties, synthesis logic, and handling protocols for the hydrochloride salt, providing a robust reference for drug development professionals.

Chemical Identity & Structural Analysis

The hydrochloride salt serves a dual purpose: it stabilizes the amine group against oxidation and enhances water solubility compared to the free ester.

Nomenclature & Identification

| Parameter | Data |

| IUPAC Name | Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride |

| Common Name | DL-Tyrosine ethyl ester HCl |

| CAS Number (DL) | 5619-08-9 (Racemate) |

| CAS Number (L) | 4089-07-0 (Natural Isomer - Reference Standard) |

| Molecular Formula | C₁₁H₁₅NO₃[1][2][3][4][5][6][7] · HCl |

| Molecular Weight | 245.70 g/mol |

| SMILES | CCOC(=O)C(N)CC1=CC=C(O)C=C1.Cl |

Structural Visualization

The following diagram illustrates the core components of the molecule, highlighting the esterification site and the ionic salt bridge that dictates its physical state.

Figure 1: Structural decomposition of Tyrosine Ethyl Ester HCl showing functional moieties.[8]

Physicochemical Profile

Understanding the physical limits of this compound is essential for designing robust experimental workflows. The esterification significantly lowers the melting point compared to free tyrosine (which decomposes >300°C) by disrupting the strong intermolecular hydrogen bonding network of the zwitterion.

Key Physical Properties[10]

| Property | Value / Observation | Technical Insight |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation of the phenol or hydrolysis. |

| Melting Point | 166–168 °C (L-form) | The DL-form may exhibit a slightly different range (typically 158–165 °C) due to lattice packing differences between the racemate and pure enantiomer. |

| Solubility (Water) | ~50 mg/mL (at 25°C) | High solubility due to the ionic ammonium chloride moiety. |

| Solubility (Ethanol) | Soluble | Facilitates use in organic synthesis without phase transfer catalysts. |

| Solubility (Ether) | Insoluble | Critical: This property is exploited for purification (precipitation). |

| pKa (Amine) | ~7.33 | Lower than free tyrosine (~9.[9]11) due to the electron-withdrawing ester group. |

| pKa (Phenol) | ~9.80 | Remains available for ionization at high pH. |

Expert Note: The pKa shift of the amine (from ~9.1 in free tyrosine to ~7.3 in the ester) makes the amine less basic. This is crucial when calculating stoichiometry for coupling reactions; the amine deprotonates more easily than in the free amino acid.

Synthesis & Purification Protocol

The synthesis of DL-Tyrosine ethyl ester HCl follows a classic Fischer Esterification . However, the choice of reagents and quenching method dictates the yield and purity.

The "Self-Validating" Thionyl Chloride Method

We prefer the Thionyl Chloride (SOCl₂) method over acid catalysis (HCl gas) because it generates the acid in situ and drives the reaction forward by consuming water (if any is generated) and releasing volatile gases (SO₂, HCl), driving the equilibrium toward the ester.

Reagents:

-

DL-Tyrosine (1 eq)

-

Absolute Ethanol (Solvent/Reactant, excess)

-

Thionyl Chloride (1.2 – 1.5 eq)

-

Diethyl Ether (for precipitation)

Step-by-Step Workflow:

-

Preparation: Chill absolute ethanol (10 mL/g of tyrosine) to 0°C in a round-bottom flask equipped with a drying tube (CaCl₂).

-

Activation: Add Thionyl Chloride dropwise. Observation: The reaction is exothermic. Evolution of HCl gas occurs.

-

Addition: Add DL-Tyrosine to the solution. It will initially be a suspension.

-

Reflux: Heat to reflux (approx. 80°C) for 4–6 hours.

-

Validation Check: The suspension should clear to a transparent solution as the tyrosine converts to the soluble ester hydrochloride.

-

-

Concentration: Evaporate the solvent in vacuo to a viscous oil or semi-solid.

-

Crystallization (The Critical Step):

-

Dissolve the residue in a minimum amount of cold ethanol.

-

Slowly add Diethyl Ether (approx. 5–10 volumes) with vigorous stirring.

-

Mechanism:[10] The non-polar ether forces the ionic salt (Tyr-OEt·HCl) out of solution while leaving impurities in the mother liquor.

-

-

Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum over P₂O₅ or KOH.

Synthesis Logic Diagram

Figure 2: Workflow for the synthesis of Tyrosine Ethyl Ester HCl via Thionyl Chloride.

Stability & Handling

Hygroscopicity

As a hydrochloride salt, the compound is hygroscopic . Exposure to atmospheric moisture can lead to:

-

Clumping: Making accurate weighing difficult.

-

Hydrolysis: Moisture facilitates the reversion to free Tyrosine and Ethanol, especially if traces of acid remain.

-

Storage: Store at +2°C to +8°C (refrigerated) in a tightly sealed container, preferably under argon or nitrogen.

-

Spectral Validation

-

IR Spectrum: Look for the strong Carbonyl (C=O) stretch of the ester at 1730–1750 cm⁻¹ . The absence of this peak suggests hydrolysis.

-

NMR (¹H): The ethyl group will show a characteristic triplet (~1.2 ppm) and quartet (~4.2 ppm).

Applications in Drug Development[13]

Prodrug Design

Tyrosine ethyl ester is often used to enhance the lipophilicity of tyrosine. Free tyrosine has poor solubility in lipids, limiting its transport across the Blood-Brain Barrier (BBB). The ethyl ester is more lipophilic, potentially aiding in passive diffusion before being hydrolyzed back to the active amino acid by intracellular esterases.

Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, the C-terminus must be protected to prevent polymerization. The ethyl ester serves as a semi-permanent protecting group.

-

Deprotection: The ethyl group is removed via alkaline hydrolysis (LiOH/MeOH) or enzymatic cleavage, which is milder than the conditions required for methyl esters.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 61327, DL-Tyrosine ethyl ester hydrochloride. Retrieved from [Link]

Sources

- 1. L-Tyrosine ethyl ester hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. DL-Tyrosine ethyl ester hydrochloride | C11H16ClNO3 | CID 61327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound L-Tyrosine ethyl ester hydrochloride (FDB000445) - FooDB [foodb.ca]

- 4. L-Tyrosine Ethyl Ester Hydrochloride | 4089-07-0 | TCI AMERICA [tcichemicals.com]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. 氨基酸参照表 [sigmaaldrich.com]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. L-Tyrosine Ethyl Ester Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Mechanism of Action of DL-Tyrosine Ethyl Ester Hydrochloride in Biological Systems

This guide provides a comprehensive analysis of DL-Tyrosine ethyl ester hydrochloride, a synthetic derivative of the amino acid tyrosine. We will dissect its molecular journey within biological systems, from its initial absorption and metabolic conversion to its ultimate role as a crucial precursor for vital neurotransmitters. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of this compound's function and its applications in scientific research.

Introduction: The Rationale for an Esterified Amino Acid

DL-Tyrosine ethyl ester hydrochloride is a more soluble and stable form of the amino acid tyrosine.[1][2] In its natural state, the amino acid L-tyrosine has limited solubility, which can pose challenges for its use in various experimental and pharmaceutical formulations. The synthesis of DL-Tyrosine ethyl ester hydrochloride involves an esterification process where the carboxylic acid group of tyrosine reacts with ethanol, followed by the formation of a hydrochloride salt.[3] This modification significantly enhances its solubility and handling properties, making it a valuable tool in biochemical research and a key intermediate in the synthesis of various pharmaceuticals, including peptide hormones.[3][4]

The core of its mechanism of action lies in its function as a prodrug . It is metabolically converted into L-tyrosine, which then serves as a direct precursor for the biosynthesis of catecholamines—a class of neurotransmitters essential for cognitive function, mood regulation, and the physiological response to stress.[1][5]

Physicochemical Properties and Bioavailability

The utility of DL-Tyrosine ethyl ester hydrochloride is rooted in its specific chemical characteristics, which distinguish it from its parent amino acid. These properties are critical for its absorption, distribution, and subsequent metabolic activation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₃ | [1][4][6] |

| Molecular Weight | 245.7 g/mol | [1][7] |

| Appearance | White to off-white crystalline powder | [1][4][8] |

| Water Solubility | Highly soluble (>1000 g/L at 20°C) | [4][9] |

| Melting Point | 165-175 °C | [1] |

The esterification of the carboxyl group neutralizes its negative charge, and the hydrochloride salt form enhances polarity, leading to its high water solubility. This improved solubility is a key factor in its utility for creating stock solutions for in vitro experiments and for formulations aimed at efficient absorption in vivo.[1][2] The ethyl ester modification also increases the lipophilicity of the molecule compared to native tyrosine, which is believed to facilitate its passage across biological membranes, including the blood-brain barrier.[1]

Core Mechanism: A Two-Step Activation Pathway

The biological activity of DL-Tyrosine ethyl ester hydrochloride is not direct. Instead, it relies on a two-step process of de-esterification followed by enzymatic conversion.

Step 1: Hydrolysis into L-Tyrosine (Prodrug Conversion)

Once introduced into a biological system, the ethyl ester group is rapidly cleaved by ubiquitous intracellular and extracellular esterase enzymes. This hydrolysis reaction yields L-tyrosine and ethanol as byproducts. This conversion is the foundational step, releasing the biologically active amino acid in a targeted and efficient manner.

Caption: Metabolic activation of the prodrug.

Step 2: L-Tyrosine as a Catecholamine Precursor

The L-tyrosine generated from the hydrolysis of the ester becomes part of the endogenous pool of this amino acid. Its primary and most significant role is to serve as the starting material for the synthesis of dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[10] This pathway is particularly active in adrenergic and dopaminergic neurons, as well as in the adrenal medulla.

The synthesis cascade is initiated by the enzyme Tyrosine Hydroxylase (TH) , which is the rate-limiting step in catecholamine production.[11] TH converts L-tyrosine into L-3,4-dihydroxyphenylalanine (L-DOPA). Crucially, under normal physiological conditions, TH is only about 75% saturated with its substrate, tyrosine.[12] This provides a clear causal explanation for why administering a precursor like DL-Tyrosine ethyl ester hydrochloride can effectively increase the rate of catecholamine synthesis, particularly during periods of high demand such as stress or intense cognitive tasks.[12][13]

Following the formation of L-DOPA, a series of enzymatic reactions leads to the final neurotransmitters:

-

L-DOPA is converted to Dopamine by DOPA decarboxylase.

-

Dopamine is then converted to Norepinephrine by dopamine β-hydroxylase.

-

Finally, Norepinephrine can be converted to Epinephrine in the adrenal medulla by phenylethanolamine N-methyltransferase.

This entire pathway underscores the compound's central mechanism: boosting the raw material for a critical neurochemical synthesis pathway.[10][14][15]

Caption: The catecholamine biosynthesis cascade.

Investigational Mechanisms and Broader Biological Roles

While its primary role is as a catecholamine precursor, the molecular structure of tyrosine and its derivatives means they can be used to investigate other biological processes, primarily as enzyme inhibitors in in vitro assays.

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin synthesis, responsible for converting tyrosine into precursors for the pigment.[16] Various tyrosine derivatives are often screened for their ability to inhibit this enzyme, a line of research highly relevant to dermatology and the treatment of hyperpigmentation.[17][18] While DL-Tyrosine ethyl ester itself is a substrate, its structure serves as a backbone for designing competitive inhibitors.

-

Protein Synthesis: As a direct precursor to L-tyrosine, the compound also contributes to the cellular pool of amino acids available for protein synthesis, a fundamental biological process.[8]

-

Other Enzyme Interactions: L-tyrosine has been shown to inhibit citrate synthase activity at high concentrations and can interact with other enzymes in metabolic pathways.[19] Derivatives are therefore useful tools for probing the active sites and mechanisms of various enzymes.[20]

Experimental Protocols: A Self-Validating System

To provide a tangible, field-proven insight into how this compound and its analogs are studied, we present a standard protocol for a Tyrosinase Inhibition Assay. This type of assay is a self-validating system because it includes positive and negative controls to ensure the results are interpretable and reliable.

Protocol: Mushroom Tyrosinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase, a common and commercially available model enzyme.[18][21]

1. Reagent Preparation:

- Phosphate Buffer (100 mM, pH 6.8): Prepare a standard phosphate buffer solution.

- Mushroom Tyrosinase Solution (500 U/mL): Dissolve mushroom tyrosinase in the phosphate buffer. Store on ice.

- L-DOPA Solution (2.5 mM): Dissolve L-DOPA in the phosphate buffer. Prepare fresh daily and protect from light.

- Test Compound (e.g., a derivative of DL-Tyrosine): Prepare a stock solution in a suitable solvent (e.g., DMSO or phosphate buffer) and create serial dilutions.

- Positive Control (Kojic Acid): Prepare a stock solution of kojic acid, a known tyrosinase inhibitor.[18]

2. Assay Procedure (96-well plate format):

- Add 40 µL of phosphate buffer to each well.

- Add 20 µL of the test compound at various concentrations. For the negative control, add 20 µL of the solvent. For the positive control, add 20 µL of a kojic acid solution.

- Add 20 µL of the mushroom tyrosinase solution to each well.

- Pre-incubate the plate at 25°C for 10 minutes.

- Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

- Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings every 60 seconds for 10-15 minutes.

3. Data Analysis:

- Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve.

- Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

- Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

A[label="Prepare Reagents\n(Buffer, Enzyme, Substrate, Test Compound)"];

B[label="Aliquot Buffer, Test Compound,\nand Enzyme into 96-well plate"];

C [label="Pre-incubate at 25°C for 10 min"];

D [label="Initiate Reaction with L-DOPA Substrate"];

E [label="Measure Absorbance (475 nm)\nKinetically over 15 min"];

F [label="Calculate Reaction Rates (V)"];

G [label="Determine % Inhibition and IC50 Value"];

A -> B -> C -> D -> E -> F -> G;

}

Caption: Workflow for a Tyrosinase Inhibition Assay.

Conclusion and Future Directions

DL-Tyrosine ethyl ester hydrochloride serves as a highly effective prodrug, primarily acting by increasing the systemic and cerebral bioavailability of L-tyrosine. Its core mechanism of action is the subsequent enhancement of the catecholamine synthesis pathway, which has profound implications for neuroscience research and the development of nutraceuticals aimed at improving cognitive performance, especially under conditions of stress.[1][13][22] Its utility as a research tool extends to its use as a chemical intermediate and as a structural basis for designing enzyme inhibitors.[3][4] For professionals in drug development and research, a thorough understanding of this two-step mechanism—hydrolysis followed by enzymatic conversion—is essential for accurately interpreting experimental data and designing novel therapeutic strategies.

References

-

Fengchen Group Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0. Retrieved from [Link]

-

Cleveland Clinic. (2023, April 13). Should You Try an L-Tyrosine Supplement? A Look at Its Benefits and Side Effects. Retrieved from [Link]

-

WebMD. (n.d.). Tyrosine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

EBSCO. (n.d.). Tyrosine as a therapeutic supplement | Research Starters. Retrieved from [Link]

-

ChemBK. (n.d.). L-tyrosine ethyl ester hydrochloride. Retrieved from [Link]

-

Jongkees, B. J., Hommel, B., Kühn, S., & Colzato, L. S. (2015). Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review. Journal of psychiatric research, 70, 50–57. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Intricate Synthesis and Diverse Applications of L-Tyrosine Ethyl Ester Hydrochloride. Retrieved from [Link]

-

Pharmacompass. (n.d.). L-Tyrosine Ethyl Ester Hydrochloride | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). DL-Tyrosine ethyl ester hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Nine Chongqing Chemdad Co., Ltd. (n.d.). L-Tyrosine Ethyl Ester Hydrochloride. Retrieved from [Link]

-

Conlay, L. A., Maher, T. J., & Wurtman, R. J. (1985). Tyrosine accelerates catecholamine synthesis in hemorrhaged hypotensive rats. Brain research, 333(1), 81–84. Retrieved from [Link]

- Mann, T., Gerwat, W., Batzer, J., Eggers, K., Scherner, C., Wenck, H., ... & Kolbe, L. (2020). Inhibition of human tyrosinase requires molecular motifs distinctively different from mushroom tyrosinase.

-

Active Concepts. (2023, September 21). Tyrosinase Inhibition Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biosynthesis of Catecholamines. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Retrieved from [Link]

-

Catalyst University. (2015, January 23). Catecholamine Biosynthesis from Tyrosine - Biochemistry. YouTube. Retrieved from [Link]

-

Examine. (2025, September 3). Research Breakdown on L-Tyrosine. Retrieved from [Link]

-

ResearchGate. (2023, January 10). Tyrosinase inhibitory activity. Retrieved from [Link]

-

van de Rest, O., et al. (2022). A single dose of the catecholamine precursor Tyrosine reduces physiological arousal and decreases decision thresholds in reinforcement learning and temporal discounting. bioRxiv. Retrieved from [Link]

-

Sjödin, K., et al. (2010). Tyrosine analogues for probing proton-coupled electron transfer processes in peptides and proteins. Journal of the American Chemical Society, 132(4), 1442–1455. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019, May 30). Tyrosine Metabolism. PubChem Pathway. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. examine.com [examine.com]

- 6. L-Tyrosine ethyl ester HCl | CymitQuimica [cymitquimica.com]

- 7. L-Tyrosine Ethyl Ester Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. L-Tyrosine Ethyl Ester Hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tyrosine accelerates catecholamine synthesis in hemorrhaged hypotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. activeconceptsllc.com [activeconceptsllc.com]

- 17. Inhibitory Activities of Samples on Tyrosinases Were Affected by Enzyme Species and Sample Addition Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thieme-connect.com [thieme-connect.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Tyrosine analogues for probing proton-coupled electron transfer processes in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. health.clevelandclinic.org [health.clevelandclinic.org]

Technical Guide: Comparative Analysis of L- vs. DL-Tyrosine Ethyl Ester Hydrochloride

Executive Summary

L-Tyrosine ethyl ester hydrochloride (L-TEE HCl) and DL-Tyrosine ethyl ester hydrochloride (DL-TEE HCl) are chemically identical in atomic connectivity but distinct in stereochemistry. This distinction dictates their utility in drug development and biochemical research.

-

L-TEE HCl is the ethyl ester of the naturally occurring amino acid isomer. It is the gold standard for peptide synthesis , prodrug development , and nutraceuticals because it matches the chirality of biological enzymes and receptors.

-

DL-TEE HCl is a racemic mixture (50:[1]50) of the L- and D-isomers. It is primarily used as an analytical reference standard , a substrate for enzymatic resolution studies , or a cost-effective intermediate where stereochemistry is subsequently corrected or irrelevant.

This guide provides a rigorous technical comparison, synthesis protocols, and analytical methods to distinguish these compounds.

Molecular Architecture & Stereochemistry

The core difference lies in the spatial arrangement of the amino group (-NH2) and the hydrogen atom at the alpha-carbon (α-C).

-

L-Isomer (S-configuration): The amino group is positioned to the left in a Fischer projection. This is the bioactive form recognized by human metabolic pathways (e.g., conversion to L-DOPA).

-

D-Isomer (R-configuration): The mirror image. Often biologically inert or acting as an inhibitor.

-

Racemate (DL): A stoichiometric 1:1 mixture. It is optically inactive because the rotation of polarized light by the L-isomer is exactly cancelled by the D-isomer.

Visualization: Stereochemical Relationship

Figure 1: Stereochemical relationship between the enantiopure L- and D-forms and the racemic DL-mixture.

Physicochemical Profiling

While molecular weight and connectivity are identical, the crystal lattice energy and interaction with polarized light differ significantly.

Table 1: Comparative Physicochemical Data

| Property | L-Tyrosine Ethyl Ester HCl | DL-Tyrosine Ethyl Ester HCl |

| CAS Number | 4089-07-0 | 5619-08-9 |

| Molecular Formula | C₁₁H₁₅NO₃ · HCl | C₁₁H₁₅NO₃[2] · HCl |

| Molecular Weight | 245.70 g/mol | 245.70 g/mol |

| Melting Point | 166 – 168 °C | 165 – 175 °C (Range varies by crystal packing) |

| Optical Rotation | [α]²⁰D = -6.5° (c=2, H₂O)[α]²⁰D = +26° to +30° (c=5, EtOH) | 0° (Optically Inactive) |

| Solubility | Soluble in water, ethanol | Soluble in water, ethanol |

| Primary Utility | Drug Synthesis, Peptides | Analytical Standard, Resolution |

Critical Note on Optical Rotation: The specific rotation of L-TEE HCl is solvent-dependent. It is levorotatory (-) in water but dextrorotatory (+) in ethanol. Ensure the solvent is consistent when validating purity.

Biological & Pharmacological Implications[3][5]

Enzymatic Recognition

Biological systems are homochiral. Enzymes like chymotrypsin or tyrosinase specifically recognize the L-configuration.

-

L-TEE HCl: Rapidly hydrolyzed to L-Tyrosine in vivo, making it an effective prodrug for increasing tyrosine solubility and bioavailability.

-

DL-TEE HCl: The D-component may resist hydrolysis or competitively inhibit the enzyme, potentially altering pharmacokinetics.

Prodrug Design

L-TEE HCl is often used to bypass transport bottlenecks. The ethyl ester increases lipophilicity, allowing better penetration of the blood-brain barrier (BBB) before being hydrolyzed back to the active amino acid. Using the DL-form would result in a 50% burden of the D-isomer, which the body must clear, potentially causing renal stress or off-target effects.

Synthesis & Manufacturing

Both forms are typically synthesized via Fischer Esterification , but the starting material dictates the outcome.

Synthesis Workflow

The reaction involves refluxing the amino acid with ethanol in the presence of an acid catalyst (Thionyl Chloride or HCl gas).

Figure 2: Fischer Esterification pathway for synthesizing Tyrosine Ethyl Ester HCl.

Experimental Protocol (L-TEE HCl)

Note: This protocol is scalable. All steps must be performed in a fume hood.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Reagents: Suspend L-Tyrosine (18.1 g, 0.1 mol) in Absolute Ethanol (200 mL) .

-

Activation: Cool the suspension to 0°C in an ice bath. Dropwise, add Thionyl Chloride (12 mL, 0.16 mol) over 30 minutes. Caution: Exothermic reaction releasing SO₂ and HCl gas.

-

Reaction: Remove the ice bath and heat to reflux (approx. 80°C) for 4–6 hours until the solution becomes clear.

-

Workup:

-

Concentrate the solution under reduced pressure (Rotavap) to a viscous oil.

-

Add Diethyl Ether (100 mL) to induce crystallization.

-

Filter the white precipitate and wash with cold ether.

-

-

Purification: Recrystallize from Ethanol/Ether if necessary.

-

Yield: Expected yield is 85–95%. MP should be 166–168°C.

Analytical Discrimination Protocols

Distinguishing L- from DL- is critical in QC. Two primary methods are employed: Polarimetry (rapid) and Chiral HPLC (definitive).

Method A: Polarimetry (Self-Validating)

This method relies on the optical activity of the L-isomer.

-

Protocol: Dissolve 2.0 g of the sample in 100 mL of distilled water (c=2).

-

Measurement: Measure rotation at 20°C using the Sodium D-line (589 nm).

-

Validation Criteria:

-

Result -6.5° ± 1°: Confirms L-TEE HCl .[2]

-

Result 0°: Confirms DL-TEE HCl (Racemate).

-

Method B: Chiral HPLC

For quantifying enantiomeric excess (ee).

-

Column: Chiralpak AD-H or equivalent (Amylose-based stationary phase).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Detection: UV at 275 nm.

-

Logic: The L- and D-enantiomers will have distinct retention times. A single peak indicates enantiopurity; two equal peaks indicate a racemate.

Figure 3: Decision tree for analytical identification.

References

-

Fengchen Group. (n.d.). L-Tyrosine Ethyl Ester Hcl or Hydrochloride BP EP USP CAS 4089-07-0.[2][3] Retrieved from

-

Thermo Scientific Chemicals. (n.d.). L-Tyrosine ethyl ester hydrochloride, 99%. Fisher Scientific.[4] Retrieved from

-

TCI Chemicals. (n.d.). Product T0982: L-Tyrosine Ethyl Ester Hydrochloride. Retrieved from

-

PubChem. (n.d.). DL-Tyrosine ethyl ester hydrochloride (CID 61327).[2] National Library of Medicine. Retrieved from

-

Chem-Impex International. (n.d.). L-Tyrosine ethyl ester hydrochloride.[2][3][5][6][7][8][9] Retrieved from

-

ChemicalBook. (2025).[6] L-Tyrosine Ethyl Ester Hydrochloride Properties and Synthesis. Retrieved from

Sources

- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Tyrosine Ethyl Ester Hcl Or Hydrochloride BP EP USP CAS 4089-07-0 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. L-Tyrosine ethyl ester hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. nbinno.com [nbinno.com]

A Spectroscopic Guide to DL-Tyrosine Ethyl Ester Hydrochloride: Structure Elucidation and Data Interpretation

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of DL-Tyrosine ethyl ester hydrochloride (CAS No: 5619-08-9).[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the rationale behind the experimental methodologies and the interpretation of the spectral features to confirm the molecular structure of this important amino acid derivative.

DL-Tyrosine ethyl ester hydrochloride is a derivative of the amino acid tyrosine, which plays a crucial role as a precursor in the biosynthesis of neurotransmitters like dopamine.[2] Its ethyl ester form enhances its utility in various research and pharmaceutical applications, including neuroscience research and drug formulation.[2] Accurate characterization of this compound is paramount for its effective and safe use.

Molecular Structure and Key Physicochemical Properties

DL-Tyrosine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of DL-tyrosine. The presence of a chiral center at the alpha-carbon results in a racemic mixture of D and L enantiomers.

Table 1: Physicochemical Properties of DL-Tyrosine Ethyl Ester Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClNO₃ | PubChem[3] |

| Molecular Weight | 245.70 g/mol | PubChem[3] |

| CAS Number | 5619-08-9 | United States Biological[1] |

| Appearance | White to off-white powder | Sigma-Aldrich |

| Melting Point | 165 °C | Sigma-Aldrich |

| IUPAC Name | ethyl 2-amino-3-(4-hydroxyphenyl)propanoate;hydrochloride | PubChem[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For DL-Tyrosine ethyl ester hydrochloride, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Experimental Protocol:

A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. The spectrum is recorded on a 300 or 500 MHz spectrometer. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals. D₂O is a common choice for water-soluble compounds like amino acid hydrochlorides.

Figure 1: General workflow for acquiring a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of DL-Tyrosine ethyl ester hydrochloride is expected to show distinct signals corresponding to the aromatic protons, the alpha-proton, the beta-protons, and the protons of the ethyl ester group.

Table 2: Predicted ¹H NMR Spectral Data for DL-Tyrosine Ethyl Ester Hydrochloride

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (ortho to -OH) | ~ 6.8 | Doublet | ~ 8.5 | 2H |

| Aromatic (meta to -OH) | ~ 7.1 | Doublet | ~ 8.5 | 2H |

| α-CH | ~ 4.3 | Triplet | ~ 6.0 | 1H |

| β-CH₂ | ~ 3.1 | Doublet | ~ 6.0 | 2H |

| Ester -OCH₂- | ~ 4.2 | Quartet | ~ 7.1 | 2H |

| Ester -CH₃ | ~ 1.2 | Triplet | ~ 7.1 | 3H |

-

Aromatic Protons: The para-substituted benzene ring gives rise to two doublets, a characteristic AA'BB' system. The protons ortho to the electron-donating hydroxyl group are shielded and appear at a lower chemical shift (~6.8 ppm) compared to the protons meta to the hydroxyl group (~7.1 ppm).

-

α-Proton: The proton on the alpha-carbon is adjacent to the chiral center and is coupled to the two beta-protons, resulting in a triplet. Its chemical shift is downfield due to the deshielding effect of the adjacent ester and amino groups.

-

β-Protons: The two diastereotopic protons on the beta-carbon are coupled to the alpha-proton, appearing as a doublet.

-

Ethyl Ester Protons: The methylene protons (-OCH₂-) are coupled to the three methyl protons, resulting in a quartet. The methyl protons (-CH₃) are coupled to the two methylene protons, appearing as a triplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

Similar to ¹H NMR, the sample is dissolved in a deuterated solvent. ¹³C NMR spectra are typically acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.

Table 3: ¹³C NMR Spectral Data for L-Tyrosine Hydrochloride (Reference)

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~ 172.6 |

| C-OH (Aromatic) | ~ 156.4 |

| C-H (Aromatic, meta to -OH) | ~ 132.0 |

| C-CH₂ (Aromatic) | ~ 126.8 |

| C-H (Aromatic, ortho to -OH) | ~ 117.2 |

| α-C | ~ 55.4 |

| β-C | ~ 35.9 |

Note: Data for L-Tyrosine Hydrochloride is used as a close approximation.[4] The ethyl ester group will introduce two additional signals.

Expected Signals for the Ethyl Group in DL-Tyrosine Ethyl Ester Hydrochloride:

-

-OCH₂-: ~ 61-63 ppm

-

-CH₃: ~ 14-15 ppm

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic. The carbonyl carbon of the ester appears significantly downfield. The aromatic carbons show distinct signals based on their substitution pattern, and the aliphatic carbons of the amino acid backbone and the ethyl ester are found in the upfield region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Experimental Protocol:

For solid samples like DL-Tyrosine ethyl ester hydrochloride, the most common technique is preparing a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disc. The IR spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Figure 2: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Interpretation of the IR Spectrum:

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

Table 4: Key IR Absorption Bands for DL-Tyrosine Ethyl Ester Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H (Phenol) | Stretching |

| 3200-2800 (broad) | N-H (Ammonium) | Stretching |

| ~ 3000 | C-H (Aromatic) | Stretching |

| ~ 2900 | C-H (Aliphatic) | Stretching |

| ~ 1735 | C=O (Ester) | Stretching |

| ~ 1600, 1500 | C=C (Aromatic) | Stretching |

| ~ 1235 | C-O (Ester & Phenol) | Stretching |

| ~ 840 | C-H (Aromatic) | Out-of-plane bending (para-substitution) |

-

The broad absorption in the high-frequency region (2800-3400 cm⁻¹) is characteristic of the O-H stretching of the phenolic group and the N-H stretching of the protonated amine (ammonium hydrochloride), often with extensive hydrogen bonding.

-

The strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) stretch.

-

The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1500 cm⁻¹ and the out-of-plane C-H bending at approximately 840 cm⁻¹, which is characteristic of para-disubstitution.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Experimental Protocol:

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the preferred method for this compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and infused into the ESI source. ESI is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for accurate mass determination.

Interpretation of Mass Spectra:

High-Resolution Mass Spectrometry (HRMS):

The primary goal of HRMS is to determine the exact mass of the molecular ion. For the free base of DL-Tyrosine ethyl ester (C₁₁H₁₅NO₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 210.1130 g/mol . The high accuracy of HRMS allows for the unambiguous determination of the elemental composition.

Fragmentation Pattern (from GC-MS of the free base):

While ESI-MS is ideal for molecular weight determination, fragmentation data, often obtained from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) of the more volatile free base, can provide structural information. A prominent fragment observed for tyrosine derivatives is the benzylic cation at m/z 107, formed by the cleavage of the Cα-Cβ bond.

Table 5: Expected Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ (free base) | [C₁₁H₁₆NO₃]⁺ | 210.1130 |

| Major Fragment | [C₇H₇O]⁺ | 107.0497 |

The observation of the correct molecular ion peak in HRMS, along with characteristic fragments, provides strong evidence for the assigned structure.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of DL-Tyrosine ethyl ester hydrochloride. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. This guide provides the foundational spectroscopic information and interpretative logic necessary for researchers and professionals working with this important compound.

References

-

PubChem. (n.d.). DL-Tyrosine ethyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of L-tyrosine hydrochloride. Retrieved from [Link]

Sources

Racemic mixture and stereochemistry of DL-Tyrosine ethyl ester hydrochloride

The following technical guide is structured as a high-level monograph designed for research scientists and process chemists. It prioritizes mechanistic understanding, experimental rigor, and industrial application.

Stereochemical Dynamics, Synthesis, and Kinetic Resolution

Executive Summary

DL-Tyrosine Ethyl Ester Hydrochloride (CAS: 5619-08-9) represents a critical junction in amino acid chemistry, serving as both a robust intermediate in peptide synthesis and a model substrate for enzymatic kinetic resolution.[1] Unlike its pure L-enantiomer, the racemic mixture (DL-) offers a unique cost-benefit profile for applications where stereochemistry is subsequently resolved or irrelevant (e.g., certain bulk polymerizations or non-chiral analytical standards).

This guide dissects the compound’s synthesis via thionyl chloride activation, its thermodynamic stability as a hydrochloride salt, and the gold-standard methodology for resolving its enantiomers using

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The ethyl esterification of tyrosine masks the carboxylic acid functionality, significantly altering the molecule's solubility profile and pKa values. The hydrochloride salt form is preferred for its enhanced shelf-stability and crystallinity compared to the hygroscopic free base.

| Property | Specification |

| IUPAC Name | Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate hydrochloride |

| Molecular Formula | |

| Molecular Weight | 245.70 g/mol |

| CAS Number | 5619-08-9 (Racemic) / 4089-07-0 (L-isomer) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, ethanol; Insoluble in ether, chloroform |

| Melting Point | ~165°C (Decomposes; varies by crystal habit) |

| pKa (approx) |

Technical Insight: The esterification drops the zwitterionic character of the native amino acid. While tyrosine is sparingly soluble in water due to its rigid crystal lattice and zwitterionic charge cancellation, the ethyl ester HCl salt is highly water-soluble, making it an excellent candidate for liquid-phase peptide coupling.

Synthetic Pathway: Thionyl Chloride Mediated Esterification[1][10]

The industrial standard for synthesizing tyrosine ethyl ester is Fischer Esterification , enhanced by Thionyl Chloride (

3.1 Reaction Mechanism

-

Activation:

reacts with ethanol to form an unstable ethoxychlorosulfite intermediate or generates anhydrous HCl in situ. -

Protonation: The carbonyl oxygen of the tyrosine carboxylic acid is protonated, increasing electrophilicity.

-

Nucleophilic Attack: Ethanol attacks the carbonyl carbon.

-

Elimination: Water is eliminated (often sequestered by excess

), yielding the ester.

3.2 Experimental Protocol (Bench Scale)

-

Reagents: DL-Tyrosine (10g), Absolute Ethanol (100 mL), Thionyl Chloride (1.2 eq).

-

Conditions: Anhydrous,

°C.

Step-by-Step Workflow:

-

Setup: Equip a 250mL round-bottom flask with a reflux condenser and a drying tube (CaCl2) to exclude atmospheric moisture.

-

Chilling: Suspend DL-Tyrosine in absolute ethanol at 0°C (ice bath).

-

Addition: Add

dropwise over 30 minutes. Caution: Exothermic reaction with vigorous evolution of HCl and SO2 gases. -

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours until the solution becomes clear (indicating consumption of the insoluble amino acid).

-

Isolation: Concentrate in vacuo to remove excess ethanol. Add diethyl ether to precipitate the hydrochloride salt.

-

Purification: Recrystallize from ethanol/ether to yield white needles.

Figure 1: Thionyl chloride activated Fischer esterification pathway.

Stereochemistry & Kinetic Resolution

Because the starting material is a racemate (50:50 mixture of D- and L-isomers), the resulting ester is also racemic. For pharmaceutical applications requiring homochirality, Enzymatic Kinetic Resolution is the preferred method over fractional crystallization due to its high specificity.

4.1 The Chymotrypsin System

-Chymotrypsin is a serine protease that exhibits high stereospecificity for L-aromatic amino acids . It hydrolyzes the ester bond of the L-isomer only, leaving the D-isomer ester intact.4.2 Resolution Protocol

-

Dissolution: Dissolve the racemic ester HCl in a buffer (pH 7.8, 0.1M Tris-HCl).

-

Enzyme Addition: Add catalytic amounts of

-Chymotrypsin. -

Monitoring: Maintain pH at 7.8 using a pH-stat (titrating with NaOH). The consumption of NaOH correlates to the liberation of the free carboxylic acid (L-Tyrosine).

-

Separation:

-

L-Tyrosine: Precipitates out or is separated by ion-exchange chromatography (isoelectric point difference).

-

D-Tyrosine Ethyl Ester: Remains in the organic phase during extraction (e.g., with Ethyl Acetate) due to the ester group's lipophilicity.

-

Figure 2: Enzymatic kinetic resolution workflow separating L-Acid from D-Ester.

Applications in Drug Development[11]

5.1 Prodrug Strategy

The ethyl ester moiety serves as a "lipophilic mask." Free tyrosine has poor membrane permeability. By converting it to the ethyl ester, the partition coefficient (LogP) increases, facilitating passive diffusion across the blood-brain barrier or intestinal epithelium. Once inside the cell, non-specific esterases hydrolyze the ester, releasing the active amino acid.

5.2 Peptide Synthesis

In solid-phase or liquid-phase peptide synthesis, the C-terminus must be protected to prevent polymerization.

-

Role: DL-Tyrosine ethyl ester acts as the C-terminal component .

-

Coupling: The free amine (

) reacts with the activated carboxyl of the next amino acid (e.g., Boc-Phe-OH) to form a peptide bond. The ethyl group prevents the tyrosine carboxyl from reacting.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61327, DL-Tyrosine ethyl ester hydrochloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

-

College of Saint Benedict/Saint John's University. (2016). Mechanisms of Enzyme Catalysis: Chymotrypsin. Retrieved from [Link]

-

MDPI. (2020). Enantiomers and Their Resolution. Retrieved from [Link]

Sources

The Cornerstone of Modern Biochemistry: A Technical Guide to the Discovery and Application of Tyrosine Esters

Introduction: The Unassuming Ester Bond and Its Profound Impact

In the landscape of biochemical research and drug development, the humble tyrosine ester stands as a testament to the power of fundamental organic chemistry in unlocking biological complexity. At its core, a tyrosine ester is a derivative of the amino acid L-tyrosine, where the carboxylic acid group has been converted into an ester. This seemingly simple modification has had profound implications, enabling groundbreaking advancements in peptide synthesis, enzymology, and the design of targeted therapeutics. This guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of tyrosine esters, offering both historical context and practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols, but a self-validating system of scientific integrity and logic.

A Legacy of Discovery: From Fischer's Lab to Modern Therapeutics

The story of tyrosine esters is intrinsically linked to the pioneering work of Emil Fischer , a luminary in the field of organic chemistry who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses.[1] While a single publication heralding the "discovery" of the first tyrosine ester is not the focal point, Fischer's systematic development of methods for the esterification of amino acids around the turn of the 20th century laid the critical groundwork.[2] He was the first to demonstrate that amino acid esters could be purified by fractional distillation, a pivotal step that made pure amino acids available for the first rational synthesis of peptides.[3] His synthesis of glycyl-glycine in 1901 is a landmark achievement in peptide chemistry.[4] This early work established the fundamental principle of temporarily masking the carboxylic acid functionality to control the formation of the peptide bond.

The initial drive for synthesizing amino acid esters was, therefore, a practical one: to facilitate the controlled, stepwise assembly of amino acids into peptides.[5] This foundational concept paved the way for the development of both solution-phase and, later, solid-phase peptide synthesis (SPPS), a technique that revolutionized the field and remains a cornerstone of biomedical research.[5][6]

Chemical Synthesis and Characterization: A Practical Approach

The synthesis of tyrosine esters is a fundamental laboratory procedure. The most common and historically significant method is the Fischer-Speier esterification , which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst. For L-tyrosine, this reaction is typically carried out with ethanol or methanol to produce the corresponding ethyl or methyl ester. To enhance stability and ease of handling, the product is often isolated as a hydrochloride salt.

Experimental Protocol: Synthesis of L-Tyrosine Ethyl Ester Hydrochloride

This protocol outlines a standard laboratory procedure for the synthesis of L-tyrosine ethyl ester hydrochloride, a widely used reagent in peptide synthesis and biochemical assays.

Materials:

-

L-Tyrosine

-

Absolute Ethanol (EtOH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, suspend 10.0 g of L-tyrosine in 100 mL of absolute ethanol.

-

Acidification: Cool the suspension in an ice bath. Slowly and cautiously, add 10 mL of thionyl chloride dropwise to the stirring suspension over a period of 30 minutes. (Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood).

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Continue stirring at reflux for 4-6 hours. The suspension should gradually dissolve to form a clear solution.

-

Solvent Removal: After the reaction is complete, cool the solution to room temperature. Remove the ethanol and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Precipitation and Isolation: To the resulting viscous oil, add 100 mL of dry diethyl ether and stir vigorously. A white precipitate of L-tyrosine ethyl ester hydrochloride will form.

-

Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with two 50 mL portions of cold, dry diethyl ether to remove any residual impurities.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically in the range of 80-90%.

Characterization: The identity and purity of the synthesized L-tyrosine ethyl ester hydrochloride can be confirmed by various analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H and ¹³C NMR Spectroscopy: Confirm the presence of the ethyl ester group and the integrity of the tyrosine structure.[7]

-

FT-IR Spectroscopy: Identify characteristic vibrational frequencies for the ester carbonyl, amine, and hydroxyl groups.[8]

-

Mass Spectrometry: Determine the molecular weight of the compound and analyze its fragmentation pattern.[9]

Key Applications in Research and Development

The utility of tyrosine esters extends far beyond their initial role in peptide synthesis. They have become indispensable tools in various areas of biochemical and pharmaceutical research.

Building Blocks in Peptide Synthesis

As originally intended by Fischer, tyrosine esters are crucial intermediates in the synthesis of peptides and proteins. In Solid-Phase Peptide Synthesis (SPPS) , the C-terminal amino acid is typically anchored to a solid support, and subsequent amino acids are added sequentially. While modern SPPS often employs different protecting group strategies, the fundamental principle of activating the carboxyl group of one amino acid while the amino group of the next is protected remains the same. The use of pre-formed amino acid esters can be advantageous in certain solution-phase peptide synthesis strategies.[6]

Probing Enzyme Activity: The Case of Chymotrypsin

Tyrosine esters, particularly N-acylated derivatives, have been instrumental in elucidating the mechanism of action of proteases. Chymotrypsin , a digestive enzyme, preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids like tyrosine, phenylalanine, and tryptophan.[10] N-acyl-L-tyrosine esters serve as excellent substrates for chymotrypsin, allowing for the sensitive and continuous monitoring of its enzymatic activity.[11]

The hydrolysis of these ester substrates by chymotrypsin follows Michaelis-Menten kinetics, and the determination of the kinetic parameters, the Michaelis constant (Km) and the maximum velocity (Vmax), provides valuable insights into the enzyme's catalytic efficiency and substrate specificity. For instance, the Km for the reaction of chymotrypsin with N-acetyltyrosine ethyl ester is 6.6 x 10⁻⁴ M, indicating a high affinity of the enzyme for this substrate.[12][13]

This protocol describes a classic spectrophotometric assay to determine the activity of chymotrypsin.

Materials:

-

α-Chymotrypsin solution of unknown concentration

-

N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) stock solution in methanol

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 20 mM)

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Preparation of Reagents: Prepare a stock solution of BTEE in methanol. The final concentration in the assay will typically be in the millimolar range. Prepare the Tris-HCl buffer.

-

Assay Setup: In a quartz cuvette, add the Tris-HCl buffer and the BTEE substrate solution. Allow the solution to equilibrate to the desired temperature (e.g., 25°C) in the spectrophotometer.

-

Initiation of Reaction: Add a small, known volume of the chymotrypsin solution to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 256 nm over time. The hydrolysis of BTEE leads to the formation of N-benzoyl-L-tyrosine, which has a higher molar absorptivity at this wavelength.

-

Data Analysis: The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot. The concentration of the product formed can be calculated using the Beer-Lambert law (ΔA = εbc), where ε is the change in molar absorptivity. By performing the assay at various substrate concentrations, a Michaelis-Menten plot can be generated to determine the Km and Vmax of the enzyme.

Diagram: Chymotrypsin-Catalyzed Hydrolysis of a Tyrosine Ester

Caption: A simplified workflow of chymotrypsin-catalyzed hydrolysis of a tyrosine ester.

Prodrug Strategies for Enhanced Bioavailability

Tyrosine esters are frequently employed in prodrug design to overcome pharmacokinetic challenges such as poor solubility, instability, and inefficient transport across biological membranes.[14] By converting a polar carboxylic acid group into a more lipophilic ester, the drug's ability to cross cell membranes, including the blood-brain barrier, can be significantly enhanced.[15][16] Once inside the target tissue or cell, endogenous esterases hydrolyze the ester bond, releasing the active parent drug. This strategy has been explored for delivering therapeutics to the central nervous system.[15][16]

Diagram: Tyrosine Ester Prodrug Activation

Sources

- 1. thyroid.org [thyroid.org]

- 2. ias.ac.in [ias.ac.in]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. DL-Tyrosine ethyl ester hydrochloride | C11H16ClNO3 | CID 61327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Solved The Km for the reaction of chymotrypsin with | Chegg.com [chegg.com]

- 13. The K _ { \mathrm { M } } for the reaction of chymotrypsin with N-acetylv.. [askfilo.com]

- 14. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Investigating the Neuroprotective Potential of DL-Tyrosine Ethyl Ester Hydrochloride

Introduction: The Pressing Need for Neuroprotective Strategies

Neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD) represent a significant and growing global health challenge. A core pathological feature of these conditions is the progressive loss of specific neuronal populations, leading to devastating cognitive and motor impairments. A key therapeutic goal is the development of neuroprotective agents that can slow or halt this degenerative process. DL-Tyrosine, an aromatic amino acid, is a vital precursor for the synthesis of catecholamine neurotransmitters, including dopamine and norepinephrine, which are crucial for motor control, mood, and cognitive function.[1][2] The depletion of these neurotransmitters is a well-established hallmark of neurodegeneration.[3]

DL-Tyrosine ethyl ester hydrochloride is a modified form of tyrosine designed for enhanced solubility and potentially improved bioavailability, making it an attractive candidate for research.[4] Its esterification may facilitate passage across the blood-brain barrier, delivering the precursor molecule directly to the central nervous system where it is needed most. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the neuroprotective effects of DL-Tyrosine ethyl ester hydrochloride using validated in vitro and in vivo models.

Pillar 1: The Scientific Rationale - Postulated Mechanisms of Neuroprotection

Understanding the "why" behind an experimental approach is critical. The neuroprotective potential of DL-Tyrosine ethyl ester hydrochloride is predicated on several key biological functions of its parent molecule, tyrosine.

-

Replenishment of Catecholamine Stores: L-tyrosine is the direct precursor for the synthesis of L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in dopamine production.[5] In conditions like Parkinson's Disease, where dopaminergic neurons are progressively lost, providing an exogenous source of tyrosine could help remaining neurons increase dopamine synthesis, thereby alleviating functional deficits.[2]

-

Combating Oxidative Stress: Neurodegenerative disorders are characterized by a state of chronic oxidative stress, where an imbalance between reactive oxygen species (ROS) and the brain's antioxidant defenses leads to cellular damage.[6] Tyrosine itself possesses antioxidant capabilities and can contribute to the body's antioxidant capacity.[7] By mitigating ROS-induced damage, tyrosine derivatives may protect neurons from this key pathological driver.[8]

-

Enhancing Cognitive Resilience: Studies have shown that tyrosine supplementation can improve cognitive performance and working memory, particularly under conditions of physical or psychological stress.[9][10][11] Since cellular stress is a fundamental component of the neurodegenerative process, bolstering neuronal resilience may be a viable protective strategy.[2]

Caption: Experimental workflow for the in vitro neuroprotection assay.

Protocol 2: Quantifying Neuronal Viability and Cytotoxicity

A. LDH Cytotoxicity Assay This assay measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon plasma membrane damage. It is a direct marker of cell death. [12] Procedure:

-

Sample Collection: Carefully collect 50 µL of supernatant from each well of the 96-well plate from Protocol 1 and transfer it to a new, clear 96-well plate. [12]2. Controls:

-

Spontaneous LDH Release: Supernatant from untreated cells.

-

Maximum LDH Release: Add a lysis buffer (e.g., 1% Triton X-100) to a set of untreated control wells 45 minutes before sample collection to induce 100% cell death. [13][14] * Background Control: Culture medium only. [13]3. Reaction: Add 50 µL of the LDH assay reagent to each well. Incubate for 30 minutes at room temperature, protected from light. [12][15]4. Measurement: Add 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader. [12]5. Calculation: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

B. MTT Cell Viability Assay This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. [16] Procedure:

-

After collecting the supernatant for the LDH assay, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining 50 µL of medium in each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes and measure the absorbance at 480-570 nm.

-

Results are typically expressed as a percentage of the viability of the untreated control cells.

| Treatment Group | Suggested TEEH Conc. (µM) | Expected Outcome (LDH) | Expected Outcome (MTT) |

| Control (Untreated) | 0 | Low LDH Release | ~100% Viability |

| Vehicle (DMSO) | 0 | Low LDH Release | ~100% Viability |

| Toxin (6-OHDA) | 0 | High LDH Release | Low Viability |

| Toxin + TEEH | 1, 10, 50, 100 | Dose-dependent decrease | Dose-dependent increase |

| Max Lysis (Triton X) | 0 | Maximum LDH Release | ~0% Viability |

| Table 1: Example experimental groups and expected outcomes for in vitro assays. |

Pillar 3: In Vivo Validation of Neuroprotective Efficacy

While essential, in vitro results must be validated in a whole-organism model to assess bioavailability, safety, and efficacy in a complex physiological context.

Recommended In Vivo Model: MPTP Mouse Model of Parkinson's Disease

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is the most widely used toxin-based model for PD. [17]Systemic administration of MPTP leads to the selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking a key pathological feature of Parkinson's. [18][19]

Protocol 3: MPTP Induction and TEEH Treatment

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

MPTP hydrochloride

-

DL-Tyrosine ethyl ester hydrochloride (TEEH)

-

Sterile saline (0.9% NaCl)

-

Appropriate animal handling and safety equipment for MPTP administration [18][20] Procedure:

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment begins.

-

Grouping: Randomly assign mice to experimental groups (e.g., Saline Control, MPTP + Vehicle, MPTP + TEEH).

-

Drug Administration: Administer TEEH (e.g., 50-100 mg/kg) or vehicle (saline) via oral gavage daily. Begin treatment 3 days prior to MPTP administration and continue throughout the study.

-

MPTP Induction (Sub-acute Regimen): On day 4, begin intraperitoneal (i.p.) injections of MPTP (30 mg/kg, dissolved in saline) once daily for 5 consecutive days. [21]The control group receives saline injections.

-

Post-Toxin Period: Continue daily TEEH/vehicle administration. Behavioral testing can commence 7 days after the final MPTP injection.

-

Euthanasia and Tissue Collection: At the end of the study (e.g., 21 days after the last MPTP injection), euthanize the animals and collect brain tissue for neurochemical and histological analysis (e.g., TH-immunostaining of the substantia nigra). [17]

Sources

- 1. DL-Tyrosine | C9H11NO3 | CID 1153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | People are different: tyrosine's modulating effect on cognitive control in healthy humans may depend on individual differences related to dopamine function [frontiersin.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Tyrosine Fact Sheet [slowaging.org]

- 8. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. health.clevelandclinic.org [health.clevelandclinic.org]

- 10. Neuro-Cognitive Effects of Acute Tyrosine Administration on Reactive and Proactive Response Inhibition in Healthy Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]

- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scientificlabs.co.uk [scientificlabs.co.uk]

- 14. takarabio.com [takarabio.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

Application Note: Experimental Design for Studying Cognitive Effects of DL-Tyrosine Ethyl Ester Hydrochloride

Executive Summary

This application note details a rigorous experimental framework for evaluating the cognitive and neurochemical effects of DL-Tyrosine Ethyl Ester Hydrochloride (DL-TEE) . While L-Tyrosine is a well-established precursor for catecholamine synthesis (Dopamine, Norepinephrine) capable of sustaining cognition under stress, the ethyl ester derivative is hypothesized to possess enhanced lipophilicity and bioavailability.

However, the use of a racemic mixture (DL -form) introduces significant pharmacokinetic complexity due to the presence of the D-isomer. This protocol is designed not merely to test efficacy, but to deconstruct the net effect of enhanced delivery (Ester) versus metabolic burden (D-isomer).

Scientific Rationale & Mechanism

The Catecholamine "Buffer" Hypothesis

Tyrosine is the precursor to catecholamines. Under basal conditions, the enzyme Tyrosine Hydroxylase (TH) is saturated, and supplementation yields minimal neurochemical change. However, under acute stress (cold, hypoxia, sleep deprivation), neuronal firing accelerates, TH becomes phosphorylated (activated), and catecholamines are rapidly depleted. In this specific window, Tyrosine availability becomes rate-limiting.[1] Supplementation acts as a "buffer," preventing depletion and sustaining Working Memory (WM).

The Ethyl Ester Advantage & Racemic Challenge

-

Advantage: Esterification masks the polar carboxyl group, potentially facilitating passive diffusion across the gut wall and Blood-Brain Barrier (BBB) before hydrolysis by plasma esterases.

-

Challenge: The DL form contains 50% D-Tyrosine. Mammalian enzymes (TH) are stereospecific for L-Tyrosine. D-Tyrosine is not converted to dopamine; it is metabolized by D-Amino Acid Oxidase (DAAO) (primarily in the kidney/hindbrain) or excreted. High levels of D-amino acids can competitively inhibit transport of L-isomers or induce oxidative stress.

Metabolic Pathway Diagram

The following diagram illustrates the divergent fates of the enantiomers.

Figure 1: Divergent metabolic pathways of the racemic ester. Note the active conversion of L-Tyrosine to catecholamines vs. the oxidative clearance of D-Tyrosine.

Compound Characterization & Preparation

Compound Properties[5][6]

-

Name: DL-Tyrosine ethyl ester hydrochloride

-

CAS: 4089-07-0[2]

-

MW: ~245.7 g/mol

-

Solubility: High water solubility (~50 mg/mL).

-

Stability: Esters are susceptible to hydrolysis. Prepare solutions fresh daily (within 30 mins of dosing).

Vehicle & Dosing Strategy

To compare fairly with L-Tyrosine, doses must be molar equivalent regarding the L-isomer content.

-

Standard L-Tyrosine Dose: 200 mg/kg (effective in rodent stress models).

-

Correction Factor:

-

MW Adjustment: 245.7 (Ester) / 181.2 (Base) = 1.36

-

Racemic Adjustment: Only 50% is L-isomer. Factor = 2.0

-

Total Factor: 1.36 × 2.0 ≈ 2.72

-

-

Target Dose: To deliver ~200 mg/kg of active L-Tyrosine, administer ~545 mg/kg of DL-TEE.

| Group | Treatment | Dose (mg/kg) | Justification |

| A | Vehicle Control | 0 | Saline or Water (matched volume) |

| B | L-Tyrosine (Positive Control) | 200 | Standard effective dose |

| C | DL-TEE (Low Dose) | 272 | Equiv. to 100 mg/kg L-Tyr (Test threshold effects) |

| D | DL-TEE (High Dose) | 545 | Equiv. to 200 mg/kg L-Tyr (Test efficacy vs toxicity) |

Experimental Design: Acute Stress Model

Objective: Assess if DL-TEE prevents stress-induced working memory deficits. Subject: Male Wistar Rats or C57BL/6 Mice (Stress-sensitive). Stressor: Acute Cold Water Immersion (15°C for 15-30 mins) or Restraint Stress.

Workflow Diagram

Figure 2: Experimental timeline ensuring dosing precedes the stressor to allow "buffering" of catecholamines.

Behavioral Assay: Spontaneous Alternation (Y-Maze)

The Y-Maze is sensitive to prefrontal cortex (PFC) dopamine levels.

-

Apparatus: Three arms (A, B, C) at 120°.

-

Protocol: Place animal in center. Allow 8 minutes of exploration.

-

Scoring: Record sequence of arm entries (e.g., ABCA).

-

Metric: % Alternation = (Number of Triads / Total Entries - 2) × 100.

-

Stress Effect: Stressed controls typically show reduced alternation (<50-60%).

-

Success Criteria: DL-TEE group maintains alternation rates comparable to Non-Stressed baseline.

-

Biochemical Validation Protocol (HPLC-ECD)

Behavioral data must be corroborated by neurochemistry.

Tissue Processing

-

Dissection: Rapidly dissect Prefrontal Cortex (PFC) and Striatum on ice.

-

Homogenization: Homogenize in 0.1 M Perchloric Acid (PCA) with 0.1% metabisulfite (antioxidant) to prevent dopamine oxidation.

-

Centrifugation: 14,000 x g for 20 mins at 4°C. Collect supernatant.

HPLC Conditions

-

System: HPLC with Electrochemical Detection (ECD) (e.g., glassy carbon electrode at +0.7V).

-

Column: C18 Reverse Phase (3-5 µm particle size).

-

Mobile Phase:

-

90% Citrate-Phosphate Buffer (50 mM, pH 3.0)

-

10% Acetonitrile

-

Ion-pairing agent: Sodium Octyl Sulfate (SOS, 1.7 mM)

-

EDTA (0.1 mM)

-

-

Analytes: Tyrosine, Dopamine (DA), DOPAC (Metabolite), HVA (Metabolite).

-